2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that features a trifluoromethyl group, a nitro group, and a quinoline derivative. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Nitro Group: Nitration of the quinoline derivative using nitric acid and sulfuric acid.
Attachment of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Formation of 2,2,2-trifluoro-1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone.
Substitution Reactions: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-1-(6-nitroquinolin-1(2H)-yl)ethanone: Lacks the dihydro component.
2,2,2-trifluoro-1-(6-amino-3,4-dihydroquinolin-1(2H)-yl)ethanone: Amino group instead of nitro group.
Uniqueness
The presence of both the trifluoromethyl group and the nitro group in the dihydroquinoline framework makes 2,2,2-trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Biological Activity
2,2,2-Trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS No. 1290608-21-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9F3N2O3, with a molecular weight of 274.20 g/mol. The compound features a trifluoromethyl group and a nitro-substituted quinoline moiety, which are significant for its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related quinoline derivatives have shown that they can inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Table 1: Summary of Biological Activities of Related Compounds
The mechanisms underlying the biological activities of this compound are believed to be multifaceted. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and tumor growth.
- Modulation of Signaling Pathways: The nitro group in the structure may play a role in modulating key signaling pathways associated with cancer progression and metastasis.
Case Studies
Several studies have explored the biological effects of quinoline derivatives. For instance:
- Antitumor Efficacy: A study demonstrated that quinoline derivatives could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells .
- Antiviral Activity: Research on related compounds has shown promising antiviral effects by preventing viral entry into host cells through competitive inhibition with cellular receptors .
Properties
Molecular Formula |
C11H9F3N2O3 |
---|---|
Molecular Weight |
274.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H9F3N2O3/c12-11(13,14)10(17)15-5-1-2-7-6-8(16(18)19)3-4-9(7)15/h3-4,6H,1-2,5H2 |
InChI Key |
YHBXVGMZKHNCAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])N(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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